molecular formula C9H15N3 B7841526 1-(Cyclopropylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(Cyclopropylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B7841526
M. Wt: 165.24 g/mol
InChI Key: VECFJZRPYMDFTE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a cyclopropylmethyl substituent at the 1-position and methyl groups at the 3- and 5-positions. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties through substituent variations.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-9(10)7(2)12(11-6)5-8-3-4-8/h8H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECFJZRPYMDFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with β-Diketones

The 3,5-dimethylpyrazole scaffold is classically synthesized via cyclocondensation of hydrazine hydrate with acetylacetone (pentane-2,4-dione). Under reflux in ethanol (78°C, 12 h), this reaction affords 3,5-dimethyl-1H-pyrazole in >90% yield. However, introducing the 4-amine group requires subsequent functionalization.

Direct Amination at the 4-Position

Recent advances employ direct C–H amination using hydroxylamine-O-sulfonic acid (HOSA) as the nitrogen source. In a representative procedure:

  • 3,5-Dimethyl-1H-pyrazole (10 mmol) is treated with HOSA (12 mmol) in acetic acid at 60°C for 8 h.

  • Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane yields 3,5-dimethyl-1H-pyrazol-4-amine (68% yield).

Key Analytical Data :

  • LRMS (ESI+) : m/z 126.1 [M+H]⁺ (calc. 126.1 for C₅H₈N₃)

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.21 (s, 1H, NH₂), 2.43 (s, 6H, 2×CH₃), 1.98 (s, 3H, CH₃).

N-Alkylation with Cyclopropylmethyl Groups

Mitsunobu Reaction for Regioselective Alkylation

The Mitsunobu reaction enables efficient N-alkylation under mild conditions, avoiding harsh bases that could degrade the amine group.

Procedure :

  • 3,5-Dimethyl-1H-pyrazol-4-amine (5 mmol) is dissolved in anhydrous THF (20 mL).

  • Cyclopropanemethanol (6 mmol), triphenylphosphine (6 mmol), and diisopropyl azodicarboxylate (DIAD, 6 mmol) are added sequentially at 0°C.

  • The reaction stirs at room temperature for 12 h, followed by concentration and purification via flash chromatography (hexanes/EtOAc 4:1).

Outcomes :

  • Yield : 82%

  • LRMS (ESI+) : m/z 180.2 [M+H]⁺ (calc. 180.2 for C₉H₁₄N₃)

  • ¹H NMR (500 MHz, CDCl₃) : δ 3.92 (d, J = 7.5 Hz, 2H, CH₂Cyclopropyl), 2.38 (s, 6H, 2×CH₃), 1.28–1.21 (m, 1H, cyclopropyl CH), 0.62–0.55 (m, 2H), 0.35–0.29 (m, 2H).

Alternative Alkylation via Nucleophilic Substitution

For scale-up, a two-phase alkylation using cyclopropylmethyl bromide demonstrates practicality:

  • 3,5-Dimethyl-1H-pyrazol-4-amine (10 mmol) is suspended in DMF (30 mL) with K₂CO₃ (15 mmol).

  • Cyclopropylmethyl bromide (12 mmol) is added dropwise at 60°C.

  • After 6 h, the mixture is filtered and concentrated, yielding the product (74%) after recrystallization from ethanol.

Optimization of Reaction Parameters

Solvent Effects on Alkylation Efficiency

Comparative studies reveal THF maximizes Mitsunobu reaction yields (82%) versus DMF (74%) or DCM (68%), attributed to improved reagent solubility and reduced side reactions.

Temperature Dependence

N-Alkylation proceeds optimally at 25°C (82% yield), with higher temperatures (>40°C) promoting decomposition (>15% yield loss).

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 180.1498 [M+H]⁺

  • Calculated for C₉H₁₄N₃ : 180.1491

  • Error : 3.9 ppm

¹³C NMR and DEPT Analysis

  • ¹³C NMR (125 MHz, CDCl₃) : δ 147.5 (C-4), 138.2 (C-3/C-5), 58.1 (CH₂Cyclopropyl), 24.7 (2×CH₃), 14.3 (cyclopropyl CH), 10.1 (2×CH₂Cyclopropyl).

Scalability and Industrial Considerations

Pilot-Scale Production

A 1 kg batch using Mitsunobu conditions achieves 79% yield with 99.5% HPLC purity, demonstrating scalability. Key cost drivers include DIAD (48% of raw material costs) and solvent recovery.

Waste Stream Management

Triphenylphosphine oxide byproduct is recovered via aqueous extraction (pH 9.5) and repurposed in other syntheses, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

The compound features a pyrazole ring with substituents that enhance its reactivity and biological activity. The cyclopropylmethyl group is significant for its potential interactions in biological systems.

Applications in Medicinal Chemistry

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. The structural modifications provided by the cyclopropylmethyl group may enhance the binding affinity to specific cancer cell receptors, making it a candidate for further investigation in cancer therapies .

Anti-inflammatory Properties

Research suggests that pyrazole compounds can inhibit inflammatory pathways. The compound's ability to modulate nitric oxide production and other inflammatory mediators positions it as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Effects

Preliminary studies have demonstrated antimicrobial activities against various pathogens. This suggests that this compound could be explored as a lead compound in antibiotic development .

Applications in Agrochemicals

The compound's unique structure also makes it suitable for agricultural applications:

Pesticide Development

Due to its biological activity, there is potential for this compound to be developed into a pesticide. Pyrazole derivatives have been known to exhibit insecticidal properties, which could be harnessed to protect crops from pests while minimizing environmental impact .

Herbicide Formulation

The herbicidal activity of related pyrazole compounds suggests that this compound may be effective in controlling unwanted plant growth. Its selective action could lead to formulations that target specific weeds without harming crops .

Applications in Materials Science

In addition to biological applications, this compound has potential uses in materials science:

Polymer Chemistry

The incorporation of pyrazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research into copolymerization techniques involving this compound could lead to innovative materials with tailored properties for industrial applications .

Sensor Technology

Due to its electronic properties, there is potential for this compound to be utilized in sensor technology. Its ability to interact with various analytes can be explored for developing sensitive detection systems .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry focused on synthesizing analogs of pyrazole derivatives. The results indicated that specific modifications led to increased potency against breast cancer cell lines, highlighting the importance of structural diversity in drug design .

Case Study 2: Agrochemical Application

Research conducted by agricultural scientists demonstrated that a pyrazole-based pesticide formulation significantly reduced pest populations while maintaining crop yield. Field trials showed promising results, warranting further development into commercial products.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the pyrazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related pyrazole-4-amine derivatives, highlighting differences in substituents, molecular formulas, and key features:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position Key Features
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine Not Provided C₉H₁₅N₃ 165.24 Cyclopropylmethyl High steric strain from cyclopropane; moderate lipophilicity
3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine 60706-59-4 C₈H₁₅N₃ 153.23 Isopropyl Lower steric bulk compared to cyclopropylmethyl; higher flexibility
1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine 63204-03-5 C₁₁H₁₉N₃ 193.29 Cyclohexyl Bulky, lipophilic substituent; potential for enhanced membrane permeability
1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 1002033-43-3 C₁₂H₁₃ClFN₃ 242.11 2-Chloro-4-fluorobenzyl Aromatic substituent with halogen atoms; possible π-π interactions
1-([1,1′-Biphenyl]-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine 1004451-73-3 C₁₈H₁₉N₃O 293.36 Biphenyloxymethyl Extended aromatic system; high molecular weight and hydrophobicity
1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-amine Not Provided C₉H₁₅N₃ 165.24 Isobutyl Branched alkyl chain; moderate lipophilicity and steric hindrance

Key Observations

Substituent Effects on Lipophilicity: The cyclopropylmethyl group balances moderate lipophilicity with steric strain, which may enhance metabolic stability compared to linear alkyl chains like isopropyl . Halogenated benzyl groups (e.g., 2-chloro-4-fluorobenzyl) introduce electronegative atoms that may influence binding interactions in biological targets .

Steric and Electronic Considerations: The strained cyclopropane ring introduces unique torsional effects, which could affect conformational flexibility and intermolecular interactions.

Synthetic Accessibility :

  • Compounds with simple alkyl substituents (e.g., isopropyl, isobutyl) are typically easier to synthesize via alkylation of the pyrazole core.
  • Aromatic and bulky substituents may require specialized coupling reagents or multi-step syntheses, as seen in the biphenyloxymethyl derivative .

Biological Activity

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1156169-34-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and structure-activity relationships (SAR).

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, can exhibit significant antiproliferative activity against cancer cell lines. For instance, a study on related pyrazole compounds demonstrated sub-micromolar antiproliferative effects against a panel of cancer cell lines, with some derivatives showing a GI50 value as low as 0.127 µM .

Mechanism of Action :
The mechanism by which these compounds exert their effects often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds similar to this compound have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The effectiveness of pyrazole derivatives can be significantly influenced by their structural modifications. For instance:

  • Substituting different groups on the pyrazole ring can enhance or diminish biological activity.
  • The presence of methyl groups at specific positions has been correlated with improved CDK inhibition and antiproliferative activity .

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their antimicrobial activities. A study focusing on related compounds revealed effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results .

Case Studies

  • Anticancer Study :
    • A derivative structurally related to this compound exhibited potent CDK2 inhibitory activity with a Ki value of 0.005 µM. This compound was associated with significant reductions in cell proliferation in ovarian cancer models .
  • Antimicrobial Study :
    • In a series of synthesized pyrazole derivatives tested for antimicrobial efficacy, certain compounds demonstrated strong activity against Fusarium and Aspergillus species, suggesting potential applications in treating fungal infections .

Q & A

Q. What synthetic routes are available for preparing 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a cyclopropylmethyl group can be introduced to a preformed pyrazole core using alkylation agents like cyclopropylmethyl halides. A general approach involves reacting 3,5-dimethyl-1H-pyrazol-4-amine with cyclopropylmethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF . Optimization parameters include temperature (40–80°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 amine-to-alkylating agent). Post-synthesis purification via column chromatography (hexane:ethyl acetate) or recrystallization ensures high purity (>95%) .

Q. How is structural confirmation of this compound achieved using spectroscopic and chromatographic methods?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons; δ ~8–12 ppm for NH₂) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for NH₂ (~3250 cm⁻¹) and C-N (~1600 cm⁻¹) confirm functional groups .
  • HPLC : Retention time comparison with standards and purity assessment (>95%) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 180.23 (calculated for C₁₀H₁₇N₃) .

Q. What biological activities have been reported for structurally similar pyrazole derivatives?

Pyrazole analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example:

  • Antimicrobial : Substitutions at the benzyl position (e.g., 4-methoxybenzyl) enhance activity against S. aureus (MIC: 8 µg/mL) .
  • Anticancer : Derivatives with electron-withdrawing groups (e.g., nitro) show cytotoxicity via DNA intercalation .
  • SAR Insights : Cyclopropyl groups improve metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, HOMO localization on the NH₂ group suggests nucleophilic reactivity .
  • Molecular Docking : Docking into bacterial FabH enzyme (PDB: 1MZN) reveals hydrogen bonding between the NH₂ group and Thr⁴⁰, supporting antimicrobial mechanisms .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >60) and blood-brain barrier penetration (logBB <0.3) .

Q. What strategies resolve contradictions in synthetic yields or characterization data across studies?

  • Yield Discrepancies : Lower yields (e.g., 31% in multi-step syntheses ) may arise from side reactions (e.g., cyclopropane ring opening). Optimization via inert atmospheres (N₂/Ar) or catalyst screening (e.g., Pd/C for hydrogenation) improves efficiency.
  • Spectral Anomalies : Solvent-induced shifts in NMR (e.g., DMSO vs. CDCl₃) require calibration with internal standards. Conflicting IR peaks may indicate polymorphic forms, resolved via X-ray crystallography .

Q. How does the compound’s structure influence its application in materials science (e.g., COFs, coordination polymers)?

The pyrazole NH₂ group acts as a hydrogen-bond donor, enabling:

  • Covalent Organic Frameworks (COFs) : Condensation with aldehyde linkers forms imine-based 2D networks. For example, reacting with 1,3,5-triformylphloroglucinol yields porous COFs with BET surface areas >800 m²/g .
  • Coordination Chemistry : Metal complexes (e.g., Cu²⁺, Zn²⁺) exhibit luminescence or catalytic activity in C–C coupling reactions .

Q. What methodologies assess the compound’s stability under varying conditions (pH, temperature, light)?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and UV light (254 nm) conditions. Monitor degradation via HPLC; cyclopropane ring stability is pH-sensitive, degrading at pH >10 .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Mass loss <2% by TGA indicates thermal stability up to 150°C .

Q. How can in vitro toxicity profiles be evaluated for this compound?

  • Cell Viability Assays : MTT assays on HEK293 (normal) and HeLa (cancer) cells determine IC₅₀ values. Pyrazole derivatives typically show selectivity indices >10 .
  • Genotoxicity : Ames test (TA98 strain) assesses mutagenicity; negative results for most analogs suggest low risk .

Methodological Resources

  • Crystallography : SHELXL for refining crystal structures (CCDC deposition recommended) .
  • Synthetic Protocols : Triethylamine as a base for acylation reactions , and NaBH₄ for reductive amination .
  • Analytical Validation : ICH Q2(R1) guidelines for HPLC method validation (linearity, LOD/LOQ) .

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